![molecular formula C25H22N2S B2496651 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide CAS No. 338412-80-9](/img/structure/B2496651.png)
1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole compounds can be synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Another method involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The average mass of an imidazole compound similar to the one you mentioned is around 342.457 Da .Scientific Research Applications
Antibacterial and Antimycobacterial Properties
Imidazole derivatives exhibit promising antibacterial and antimycobacterial activities. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial strains. These compounds could potentially serve as novel antibiotics or adjuncts in treating infectious diseases .
Anti-Inflammatory and Analgesic Effects
Certain imidazole derivatives, including those with a similar structure to our compound, have demonstrated anti-inflammatory and analgesic properties. These effects make them relevant for pain management and inflammation-related conditions .
Antitumor Activity
Imidazole-based compounds have been investigated for their antitumor potential. While specific studies on our compound are limited, its structural features suggest it may contribute to cancer research and therapy .
Antidiabetic Properties
Imidazole derivatives have shown antidiabetic effects by modulating glucose metabolism. Further exploration of our compound’s activity in this context could be valuable .
Antioxidant Activity
Imidazole-containing compounds often exhibit antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Investigating our compound’s antioxidant potential could yield interesting findings .
Other Applications
Beyond the mentioned fields, imidazole derivatives have been explored for antiallergic, antipyretic, antiviral, anti-amoebic, antihelmintic, and antifungal activities. While direct evidence for our compound is scarce, its imidazole core suggests potential in these areas .
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMVHWUOLXPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide |
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